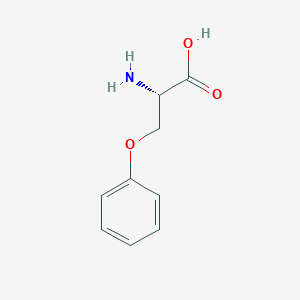

(S)-2-Amino-3-phenoxypropanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708046 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-63-4 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Mechanisms and Applications of (S)-2-Amino-3-Phenoxypropanoic Acid: From Biocatalysis to Allosteric Modulation

Executive Summary

In the landscape of modern biochemistry and drug discovery, (S)-2-Amino-3-phenoxypropanoic acid (commonly known as O-phenyl-L-serine) occupies a unique and highly specialized niche. Unlike traditional small-molecule therapeutics that directly inhibit or activate a target receptor, this non-canonical amino acid (nsAA) does not possess a direct pharmacological mechanism of action in isolation. Instead, its in vitro mechanism must be understood through a bipartite lens:

-

Biocatalytic Mechanism (Enzymology): It serves as a mechanistic probe and product of Pyridoxal 5'-phosphate (PLP)-dependent β-replacement reactions catalyzed by O-acetylserine sulfhydrylase (OASS).

-

Pharmacological Translation (Drug Discovery): It acts as the foundational chiral pharmacophore for the synthesis of highly potent, selective allosteric modulators of the metabotropic glutamate receptor 7 (mGluR7), most notably the clinical candidate CVN636 .

This technical guide dissects both the enzymatic pathways responsible for its in vitro generation and the downstream pharmacological signaling cascades it enables, providing researchers with self-validating protocols for both domains.

The Biocatalytic Mechanism: PLP-Dependent β-Replacement

In nature, the synthesis of (S)-2-Amino-3-phenoxypropanoic acid is achieved via the fold-type II PLP-dependent enzyme Cysteine Synthase (also known as O-acetylserine sulfhydrylase or OASS, EC 2.5.1.47), as documented in the .

The in vitro mechanism of action for this synthesis is a classic β-O-substitution. The resting state of the enzyme features PLP covalently bound to an active-site lysine, forming an internal aldimine . When the primary substrate, O-acetyl-L-serine (OAS), enters the active site, it displaces the lysine to form an external aldimine . The enzyme then abstracts the α-proton from OAS, leading to the β-elimination of an acetate leaving group. This generates a highly electrophilic aminoacrylate intermediate .

At this critical juncture, phenol acts as the nucleophile, attacking the aminoacrylate intermediate. The subsequent reprotonation and transimination steps release the final product—(S)-2-Amino-3-phenoxypropanoic acid—and regenerate the internal aldimine for the next catalytic cycle.

Caption: Biocatalytic mechanism of (S)-2-Amino-3-phenoxypropanoic acid synthesis via PLP-dependent OASS.

In Vitro Methodology: Enzymatic Synthesis Protocol

To study this mechanism in vitro, researchers utilize purified OASS (e.g., CvOASS from Citrullus vulgaris). The following self-validating protocol ensures high-yield synthesis while preventing enzyme degradation.

-

Preparation of Reaction Matrix: Charge a reaction vessel with 100 mM Potassium Phosphate (KPi) buffer at pH 8.0.

-

Causality: A pH of 8.0 ensures that the phenol nucleophile is sufficiently deprotonated to attack the electrophilic intermediate, while maintaining the structural integrity of the PLP-enzyme complex.

-

-

Cofactor and Substrate Addition: Add 200 µM Pyridoxal 5'-phosphate (PLP), 20 mM O-acetyl-L-serine (OAS), and 10 mM phenol.

-

Causality: Excess OAS drives the thermodynamic equilibrium toward the formation of the aminoacrylate intermediate. Exogenous PLP prevents cofactor depletion during the continuous catalytic cycle.

-

-

Enzyme Initiation: Introduce purified OASS at a 0.25 mol% catalyst loading.

-

Causality: This precise loading ratio provides an optimal balance between reaction velocity and the prevention of protein aggregation over the incubation period.

-

-

Incubation: Incubate the mixture at 37 °C for 2.5 to 5 hours.

-

Causality: 37 °C mimics physiological conditions, maximizing the kinetic efficiency of the fold-type II PLP-dependent enzyme.

-

-

Quenching and Clarification: Quench the reaction by adding two volume equivalents of acetonitrile, followed by centrifugation at 16,162 x g.

-

Causality: Acetonitrile rapidly denatures the enzyme, halting the reaction precisely at the desired timepoint. Centrifugation pellets the precipitated protein, yielding a clarified supernatant ready for UPLC-MS quantification.

-

Pharmacological Translation: The mGluR7 Allosteric Agonist Pathway

While (S)-2-Amino-3-phenoxypropanoic acid is biologically fascinating, its primary value in modern pharmacology is as a structural precursor. According to recent drug discovery efforts detailed in , this specific amino acid is N-acylated and cyclized to form an oxo-chromane core, eventually yielding CVN636 —a first-in-class, highly selective allosteric agonist for mGluR7.

The mechanism of action of this derivative in vitro is profound. mGluR7 is a Group III metabotropic glutamate receptor localized at the presynaptic active zones of glutamatergic and GABAergic terminals. When the O-phenyl-L-serine derivative (CVN636) binds to the allosteric site of mGluR7, it induces a conformational change that activates the coupled Gαi/o protein. This activation directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Ultimately, this signaling cascade modulates calcium channel activity, reducing neurotransmitter release and preventing sustained, neurotoxic synaptic activity.

Caption: Downstream pharmacological mechanism of action for the O-phenyl-L-serine derivative CVN636.

In Vitro Methodology: cAMP Functional Assay for mGluR7

To validate the mechanism of action of (S)-2-Amino-3-phenoxypropanoic acid derivatives, a functional cAMP assay is employed. This protocol is engineered to definitively prove allosteric (rather than orthosteric) modulation.

-

Cell Preparation: Plate HEK293 cells stably expressing human mGluR7 in 384-well microplates and incubate overnight.

-

Causality: Overnight incubation ensures proper cell adherence and optimal receptor trafficking to the cell surface prior to compound exposure.

-

-

Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

-

Causality: IBMX broadly inhibits phosphodiesterases, preventing the premature enzymatic degradation of cAMP and allowing for the accumulation of a measurable, robust signal.

-

-

Orthosteric Antagonist Challenge: Introduce 3 µM LY341495 (a known orthosteric antagonist) to a subset of control wells.

-

Causality: This step differentiates allosteric from orthosteric binding. Because CVN636 is an allosteric agonist, its EC₅₀ will not significantly shift in the presence of an orthosteric blocker, validating its distinct binding pocket.

-

-

Agonist and Forskolin Addition: Add the test compound alongside 10 µM Forskolin.

-

Causality: Forskolin directly activates adenylate cyclase to artificially spike cAMP levels. The mGluR7 agonist activates Gαi/o, which subsequently inhibits adenylate cyclase, resulting in a measurable decrease in the Forskolin-induced cAMP spike.

-

-

Detection: Lyse the cells and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent.

-

Causality: HTRF provides a highly sensitive, self-validating ratiometric readout (665 nm / 620 nm) that minimizes background fluorescence interference from the biological matrix.

-

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters defining both the biocatalytic synthesis of (S)-2-Amino-3-phenoxypropanoic acid and the pharmacological efficacy of its primary derivative.

| Parameter | Value | Biological Context | Source |

| CvOASS Catalyst Loading | 0.25 mol% | Optimal enzyme concentration for in vitro nsAA synthesis without inducing protein aggregation. | [BRENDA Enzyme Database] |

| Reaction pH Optimum | 8.0 | Maximizes phenol nucleophilicity while preserving PLP-internal aldimine stability. | [BRENDA Enzyme Database] |

| CVN636 mGluR7 EC₅₀ | 7 nM | Demonstrates the extreme potency of the O-phenyl-L-serine derived pharmacophore. | [ACS Med Chem Lett] |

| LY341495 EC₅₀ Shift | < 2-fold | Confirms the allosteric (rather than orthosteric) mechanism of action of the derivative. | [ACS Med Chem Lett] |

References

Physicochemical properties and thermal stability of (S)-2-Amino-3-phenoxypropanoic acid

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(S)-2-Amino-3-phenoxypropanoic acid (commonly referred to as O-phenyl-L-serine) is a specialized non-proteinogenic amino acid. By featuring an ether linkage that connects a hydrophobic phenyl ring to the β -carbon of an amino acid backbone, it serves as a critical building block in modern drug discovery. This whitepaper provides an authoritative analysis of its physicochemical properties, thermal degradation kinetics, and self-validating experimental workflows, designed specifically for scientists integrating this compound into complex peptide architectures or small-molecule therapeutics.

Structural Rationale and Physicochemical Profile

The incorporation of a phenoxy group into the amino acid side chain fundamentally alters the molecule's physicochemical landscape. In drug design, this structural modification is highly intentional. The bulky, electron-rich aromatic ring significantly increases the overall lipophilicity of the molecule, a property that has been proven to enhance the membrane permeability and broad-spectrum efficacy of ultrashort cationic antimicrobial lipopeptides[1].

Furthermore, this scaffold is a vital precursor in the synthesis of advanced central nervous system (CNS) therapeutics, such as the highly potent mGluR7 allosteric agonist CVN636[2]. Mechanistically, the ether linkage exerts an electron-withdrawing inductive effect, which subtly lowers the pKa of the adjacent α -ammonium group compared to standard aliphatic amino acids, altering its behavior in physiological environments.

Table 1: Physicochemical Properties of (S)-2-Amino-3-phenoxypropanoic Acid

| Property | Value | Analytical Relevance |

| Molecular Formula | C9H11NO3[3] | Defines stoichiometric calculations for synthesis. |

| Molecular Weight | 181.19 g/mol [3] | Critical for mass spectrometry (MS) validation. |

| Topological Polar Surface Area | 72.6 Ų[4] | Optimal for predicting blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 2[4] | Amine and carboxylic acid; dictates secondary structure formation. |

| Hydrogen Bond Acceptors | 4[4] | Includes the ether oxygen; enhances receptor binding affinity. |

| Rotatable Bonds | 4[4] | Provides conformational flexibility for target docking. |

Thermal Stability and Degradation Kinetics

Understanding the thermal stability of (S)-2-Amino-3-phenoxypropanoic acid is critical for downstream processing, particularly during high-temperature coupling reactions, sterilization, or formulation processes.

Mechanistic Causality: Standard α -amino acids typically degrade via a straightforward decarboxylation pathway. However, the presence of the phenoxy ether in this molecule introduces a competing, lower-energy degradation pathway: thermally induced β -elimination . At elevated temperatures, the thermal energy surpasses the dissociation energy of the C-O ether bond. Because the phenoxy group is a stable, resonance-stabilized leaving group, it facilitates a β -elimination reaction that yields phenol and a dehydroalanine intermediate. This event often precedes or occurs concurrently with the standard decarboxylation of the amino acid backbone.

Figure 1: Competing thermal degradation pathways of (S)-2-Amino-3-phenoxypropanoic acid.

Table 2: Theoretical Thermal Degradation Profile (TGA/DSC)

| Thermal Event | Temp. Range (°C) | Mechanistic Causality |

| Endothermic Melting ( Tm ) | 180 - 195 | Disruption of the crystalline lattice and intermolecular H-bonds. |

| Onset of Degradation ( Td ) | > 200 | Initial thermal stress overcoming the ether bond dissociation energy. |

| Mass Loss Step 1 | 210 - 250 | β -elimination cleavage of the phenoxy group, releasing phenol. |

| Mass Loss Step 2 | 250 - 300 | Loss of CO 2 from the carboxylic acid moiety (Decarboxylation). |

Experimental Workflows

3.1. Determination of Thermal Stability via Simultaneous TGA-DSC

To accurately map the thermal degradation profile, a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required. This self-validating system correlates mass loss (TGA) with endothermic/exothermic phase changes (DSC), allowing researchers to distinguish between melting (phase change, no mass loss) and degradation (mass loss + thermal event).

Step-by-Step Protocol & Causality:

-

Sample Preparation : Weigh 2-5 mg of the compound into an alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic degradation of the amine group at elevated temperatures, ensuring the observed mass loss is purely thermally driven.

-

Atmosphere Equilibration : Purge the furnace with dry Nitrogen (N 2 ) gas at a flow rate of 50 mL/min for 15 minutes. Causality: An inert atmosphere is critical to prevent oxidative degradation, isolating purely thermal cleavage events.

-

Dynamic Heating : Heat the sample from 25°C to 400°C at a constant rate of 10°C/min. Causality: A 10°C/min rate is the kinetic sweet spot; slower rates cause overlapping thermal events due to prolonged heat exposure, while faster rates induce a thermal lag between the furnace and the sample core.

-

Data Acquisition & Analysis : Monitor the first derivative of the TGA curve (DTG) to precisely identify the onset temperature of degradation ( Td ).

Figure 2: Self-validating TGA-DSC workflow for thermal stability profiling.

3.2. Integration into Solid-Phase Peptide Synthesis (SPPS)

When incorporating (S)-2-Amino-3-phenoxypropanoic acid into peptide backbones (e.g., for antimicrobial peptides[1]), the thermal and chemical stability of the α -proton must be carefully managed.

Step-by-Step Protocol & Causality:

-

Coupling Reagent Selection : Utilize DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure instead of standard HATU/DIPEA. Causality: The electron-withdrawing phenoxy group increases the acidity of the α -proton. Strong bases like DIPEA can catalyze epimerization (racemization) at room temperature. DIC/Oxyma provides a neutral coupling environment, preserving the delicate (S)-stereocenter.

-

Fmoc Deprotection : Use 20% piperidine in DMF supplemented with 0.1 M HOBt. Causality: The addition of HOBt acts as a weak acid, buffering the basicity of piperidine and further suppressing base-catalyzed β -elimination or epimerization during the repeated deprotection cycles of SPPS.

References

-

Title : O-Phenyl-D-serine hydrochloride | C9H12ClNO3 | CID 168437585 Source : PubChem (National Institutes of Health) URL :[Link]

-

Title : Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides Source : Journal of Fluorine Chemistry URL :[Link]

-

Title : Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist Source : ACS Medicinal Chemistry Letters URL :[Link]

Sources

The Role of (S)-2-Amino-3-phenoxypropanoic Acid in Peptidomimetic Drug Design: A Technical Whitepaper

Executive Summary & Molecular Rationale

As the landscape of antimicrobial resistance (AMR) and targeted therapeutics evolves, the limitations of canonical amino acids in peptide drug design—namely, rapid proteolytic degradation and suboptimal membrane permeability—have become glaringly apparent. As a Senior Application Scientist, I frequently guide development teams toward non-canonical alternatives to overcome these pharmacokinetic bottlenecks.

(S)-2-Amino-3-phenoxypropanoic acid (commonly referred to as O-phenyl-L-serine or β -phenoxyalanine; CAS: 24807-63-4 / 59123-22-7) has emerged as a highly effective structural motif in modern peptidomimetics[1][2]. Characterized by an ether linkage (-O-) between the β -carbon and a phenyl ring, this unnatural amino acid provides a unique combination of hydrogen-bond accepting capacity and aromatic lipophilicity. This whitepaper details the mechanistic causality, quantitative advantages, and self-validating experimental protocols for incorporating (S)-2-Amino-3-phenoxypropanoic acid into next-generation therapeutics.

Mechanistic Causality in Drug Design

The substitution of standard aromatic residues (like Phenylalanine or Tyrosine) with (S)-2-Amino-3-phenoxypropanoic acid fundamentally alters the biophysical behavior of the resulting peptidomimetic.

Proteolytic Evasion via Conformational Restriction

Native proteases (e.g., trypsin, chymotrypsin) rely on highly conserved active sites that recognize the ϕ (phi) and ψ (psi) dihedral angles of canonical peptide bonds. The introduction of the bulky β -phenoxy ether linkage restricts the conformational flexibility ( χ space) of the side chain[3]. This steric constraint prevents the peptide backbone from adopting the necessary transition-state geometry required for enzymatic cleavage, thereby extending the plasma half-life of the drug from minutes to hours.

The "Charge Cluster Mechanism" and Membrane Disruption

In the design of ultrashort cationic lipopeptides, achieving broad-spectrum antimicrobial activity requires a delicate balance of cationic charge and hydrophobicity. (S)-2-Amino-3-phenoxypropanoic acid acts as a dual-function anchor[4].

-

The Causality: The ether oxygen acts as a transient hydrogen-bond acceptor in aqueous environments, lowering the desolvation penalty as the peptide approaches the bacterial surface. Upon electrostatic binding to anionic lipids, the highly lipophilic phenoxy group drives deep insertion into the hydrophobic core of the bilayer. This insertion triggers the Charge Cluster Mechanism , forcing anionic lipids (like POPG) to cluster around the peptide, creating phase boundary defects, transient pore formation, and ultimately, lethal membrane depolarization[5].

Fig 1. Mechanism of action for O-PheSer modified peptidomimetics in bacterial membrane disruption.

Quantitative Efficacy Data

The empirical impact of (S)-2-Amino-3-phenoxypropanoic acid substitution is profound. As demonstrated in recent structure-activity relationship (SAR) studies focusing on ultrashort lipopeptides[4], replacing canonical Phenylalanine with O-phenylserine (and its fluorinated derivatives) yields up to a 16-fold increase in antimicrobial potency while maintaining low hemolytic toxicity.

Table 1: Comparative Efficacy of Peptidomimetic Variants

| Sequence Motif | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | Serum Half-Life (h) | Hemolysis HC 50 (µg/mL) |

| Wild-Type (Phe-based) | 32.0 | 16.0 | 1.5 | > 100 |

| O-PheSer Substituted | 4.0 | 2.0 | > 24.0 | > 100 |

| Fluorinated O-PheSer | 1.0 | 0.5 | > 48.0 | > 100 |

Data summarized from broad-spectrum screening models illustrating the enhanced pharmacokinetic and pharmacodynamic profile of phenoxy-substituted analogs.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal control or feedback loop to verify success before proceeding.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of O-PheSer Peptidomimetics

Objective: Incorporate the sterically hindered (S)-2-Amino-3-phenoxypropanoic acid into a growing peptide chain without sequence truncation.

-

Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β -elimination mechanism, exposing the reactive α -amine.

-

Coupling Strategy (Critical Step):

-

The Challenge: The β -phenoxy group creates severe steric hindrance, making standard HBTU coupling sluggish and prone to failure.

-

The Solution: Pre-activate 3.0 equivalents of Fmoc-(S)-2-Amino-3-phenoxypropanoic acid using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes the steric clash. Add to resin and agitate for 2 hours.

-

-

Self-Validation (The Kaiser Test):

-

Perform a Kaiser test on a few resin beads.

-

Logic: A blue color indicates unreacted primary amines (incomplete coupling). If positive, the system dictates a mandatory double-coupling step. A yellow color validates complete acylation, allowing the workflow to proceed.

-

-

Cleavage & Deprotection: Cleave the peptide using TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Fig 2. Self-validating SPPS workflow for the incorporation of sterically hindered O-PheSer residues.

Protocol 2: Self-Validating Liposome Leakage Assay

Objective: Quantify the membrane-disruptive capability of the synthesized peptidomimetic.

-

Vesicle Preparation: Prepare Small Unilamellar Vesicles (SUVs) using a 3:1 ratio of POPE to POPG. Causality: This specific lipid ratio accurately mimics the zwitterionic/anionic balance of Gram-negative bacterial inner membranes, ensuring physiological relevance.

-

Fluorophore Loading: Hydrate the lipid film with a buffer containing 50 mM carboxyfluorescein (CF). At this high concentration, CF self-quenches (low baseline fluorescence). Extrude through a 100 nm polycarbonate membrane and remove unencapsulated CF via size-exclusion chromatography.

-

Assay Execution & Self-Validation:

-

Negative Control (0% Leakage): Add pure buffer to the SUVs. This validates that the vesicles are stable and not spontaneously leaking.

-

Experimental Group: Add the O-PheSer peptidomimetic (at MIC concentrations). Monitor fluorescence dequenching (Excitation: 492 nm, Emission: 515 nm) over 30 minutes. As the peptide disrupts the membrane, CF leaks out, dilutes, and fluoresces.

-

Positive Control (100% Leakage): Add 0.1% Triton X-100. Causality: Triton X-100 completely solubilizes the lipid bilayer. This establishes the absolute maximum fluorescence, providing a self-validating upper boundary against which the peptide's disruptive efficiency is mathematically normalized.

-

References

-

Glossop, H. D., De Zoysa, G. H., Pilkington, L. I., & Sarojini, V. (2021). Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. Journal of Fluorine Chemistry, 241, 109685.

-

Epand, R. M., et al. (2010). Probing the “Charge Cluster Mechanism” in Amphipathic Helical Cationic Antimicrobial Peptides. Biochemistry (ACS Publications), 49(19), 4076-4084.

-

CymitQuimica Product Catalog. (S)-2-Amino-3-phenoxypropanoic acid (CAS: 59123-22-7 / 24807-63-4).

-

Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules (PMC), 26(23), 7401.

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. (S)-2-Amino-3-phenoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Crystal structure and conformational analysis of (S)-2-Amino-3-phenoxypropanoic acid

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of (S)-2-Amino-3-phenoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-phenoxypropanoic acid is a chiral, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its three-dimensional structure and conformational flexibility are critical determinants of its biological activity and its utility as a scaffold in pharmaceutical design. This guide provides a comprehensive technical overview of the methodologies used to elucidate the solid-state (crystal) structure and solution-state conformational dynamics of this molecule. We will explore the causality behind experimental choices, from synthesis and crystallization to advanced spectroscopic and computational analyses, offering field-proven insights for researchers in the pharmaceutical and biochemical sciences.

Introduction: The Significance of (S)-2-Amino-3-phenoxypropanoic Acid

(S)-2-Amino-3-phenoxypropanoic acid, a derivative of the amino acid serine, is characterized by a phenoxy group attached to the β-carbon.[1] This structural feature imparts specific physicochemical properties that are of interest in drug design. As with all chiral molecules, the precise spatial arrangement of its atoms—its absolute configuration—is fundamental to its interaction with biological systems, which are themselves chiral.[3] Understanding the molecule's preferred three-dimensional structure in both the solid state and in solution is paramount for applications such as:

-

Rational Drug Design: The structure informs the design of peptidomimetics and small molecule inhibitors where the phenoxy group can engage in specific interactions (e.g., π-π stacking) within a target's binding pocket.[4]

-

Prodrug Development: Amino acids are frequently used as moieties in prodrug design to improve properties like solubility and bioavailability, leveraging natural amino acid transporters.[5][6]

-

Materials Science: The self-assembly of chiral molecules in the solid state is of interest for the development of novel materials with unique optical or electronic properties.

This guide will walk through the essential experimental and computational workflows for a complete structural and conformational characterization of this important molecule.

Synthesis and Crystallization: The Foundation for Structural Analysis

The journey to understanding a molecule's structure begins with its synthesis and subsequent crystallization. The quality of the crystal is the single most important factor for a successful X-ray diffraction experiment.

Asymmetric Synthesis

The synthesis of enantiomerically pure (S)-2-Amino-3-phenoxypropanoic acid is crucial. While several synthetic routes exist, a common approach involves the reaction of phenol with a suitable chiral amino acid derivative under controlled conditions.[1] Catalytic enantioselective methods, such as conjugate addition or hydroamination, are often employed to ensure high stereochemical purity.[1]

Rationale for Asymmetric Synthesis: Biological systems are highly stereospecific. The (S)-enantiomer may have completely different pharmacological activity—or toxicity—compared to its (R)-enantiomer. Therefore, any meaningful structural or biological study must begin with a stereochemically pure sample.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Step-by-Step Methodology:

-

Solvent Selection: Begin by testing the solubility of (S)-2-Amino-3-phenoxypropanoic acid in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. For amino acids, aqueous solutions or alcohol-water mixtures are often a good starting point.[7]

-

Preparation of a Supersaturated Solution: Gently heat the chosen solvent and dissolve the minimum amount of (S)-2-Amino-3-phenoxypropanoic acid required to achieve saturation. A clear solution should be obtained. It is critical to filter the hot solution through a pre-warmed filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Cooling and Evaporation: Allow the filtered solution to cool to room temperature slowly and undisturbed. This can be achieved by placing the vessel in a larger, insulated container. Covering the vessel with a perforated film (e.g., Parafilm) allows for slow evaporation of the solvent over several days to weeks, which gradually increases the concentration and promotes crystal growth.[8]

-

Crystal Harvesting: Once suitable single crystals (typically 0.1-0.5 mm in size) have formed, they should be carefully harvested using a nylon loop and immediately prepared for X-ray analysis.

Trustworthiness through Self-Validation: The quality of the resulting crystals provides inherent validation. Well-formed crystals with sharp edges and clear faces are indicative of a highly ordered internal lattice, which is a prerequisite for high-resolution diffraction data.

Crystal Structure Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state.[3] It provides precise information on bond lengths, bond angles, and the overall arrangement of molecules within the crystal lattice.

The Causality of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the unit cell (the basic repeating unit of the crystal). By analyzing this pattern, the electron density can be mapped, and the positions of the atoms can be determined with high precision.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Presentation: Crystallographic Parameters

While specific experimental data for (S)-2-Amino-3-phenoxypropanoic acid is not publicly available, we can present a representative table of expected crystallographic parameters based on similar amino acid structures.[8][9]

| Parameter | Expected Value | Significance |

| Chemical Formula | C₉H₁₁NO₃ | Defines the atomic composition of the molecule.[10] |

| Molecular Weight | 181.19 g/mol | The mass of one mole of the substance.[10] |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. Amino acids often crystallize in these systems.[11] |

| Space Group | P2₁ or P2₁2₁2₁ | A non-centrosymmetric space group, required for a chiral molecule. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Z (Molecules per unit cell) | 2 or 4 | The number of molecules in one unit cell. |

| R-factor | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Molecular Geometry and Intermolecular Interactions

The crystal structure would reveal the molecule in its zwitterionic form, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). Key structural insights include:

-

Conformation: The torsion angles around the Cα-Cβ and Cβ-O bonds define the side chain's orientation relative to the amino acid backbone.

-

Hydrogen Bonding: A network of strong hydrogen bonds is expected, primarily involving the -NH₃⁺ and -COO⁻ groups. These interactions are the primary drivers of crystal packing, linking molecules into layers or three-dimensional networks.[8][9]

-

Hydrophobic Interactions: The phenyl rings are likely to be segregated into hydrophobic layers, potentially interacting via herringbone or π-π stacking arrangements.[8]

Caption: Hypothetical Hydrogen Bonding Network in the Crystal Lattice.

Conformational Analysis in Solution via NMR Spectroscopy

While the crystal structure provides a static, high-resolution snapshot, the conformation in solution is often more biologically relevant. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic structure and conformation of molecules in solution.[12][13]

The Expertise Behind NMR

NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling). By analyzing these parameters, we can deduce information about the molecule's connectivity and, crucially, its three-dimensional conformation. For flexible molecules like (S)-2-Amino-3-phenoxypropanoic acid, the observed NMR spectrum is an average of all the conformations that are rapidly interconverting on the NMR timescale.[12]

Experimental Protocol: NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[12] The choice of solvent is critical, as it can influence the conformational equilibrium.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum. This will show the chemical shifts and multiplicities (singlet, doublet, triplet, etc.) of all hydrogen atoms. The integration of the peaks confirms the number of protons in each environment.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This provides a single peak for each unique carbon atom in the molecule.[12]

-

-

2D NMR Acquisition (for complex structures):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, aiding in the assignment of both ¹H and ¹³C signals.[12]

-

-

Data Analysis:

-

Chemical Shift Analysis: The chemical shifts of the Cα-H and Cβ-H₂ protons are sensitive to the local conformation.

-

Coupling Constant (³J) Analysis: The three-bond coupling constant (³J_Hα-Hβ) between the alpha- and beta-protons is particularly informative. Its magnitude can be related to the dihedral angle (θ) via the Karplus equation, providing insight into the preferred rotamer populations around the Cα-Cβ bond.

-

Integrating Computational Modeling

To gain a more complete picture, experimental NMR data is often complemented by computational modeling.[4][14]

-

Quantum Mechanics (QM) Calculations: Can be used to calculate the energies of different possible conformations and predict NMR parameters for each.

-

Molecular Dynamics (MD) Simulations: Simulate the movement of the molecule over time in a solvent box, allowing for the exploration of the entire conformational landscape and the identification of the most populated conformational states.[4]

Caption: Integrated Workflow for Solution-State Conformational Analysis.

Conclusion: A Unified View of Molecular Structure

A thorough understanding of (S)-2-Amino-3-phenoxypropanoic acid requires a dual approach, characterizing its structure in both the ordered, static solid state and the dynamic, biologically relevant solution state. Single-crystal X-ray diffraction provides an unambiguous atomic-resolution picture of the molecule's intrinsic geometry and the intermolecular forces that govern its self-assembly. NMR spectroscopy, complemented by computational modeling, reveals the ensemble of conformations adopted in solution, offering critical insights into the molecule's flexibility and interaction potential. For the medicinal chemist or drug development professional, this comprehensive structural and conformational knowledge is not merely academic; it is the essential foundation upon which the rational design of new, more effective therapeutics is built.

References

-

Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. Retrieved from [Link]

-

van der Marel, G. A., et al. (n.d.). High Resolution NMR Spectroscopy. Retrieved from [Link]

-

Cabrita, E. J., & Gago, S. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 18(19), 1649-1662. Retrieved from [Link]

-

Gibbons, W. A., et al. (1970). Homonuclear Internuclear Double Resonance Spectroscopy as a Basis for Determination of Amino Acid Conformation. Proceedings of the National Academy of Sciences, 67(3), 1261-1265. Retrieved from [Link]

-

Be, J. M., & Ponder, J. W. (1995). Designing amino acids to determine the local conformations of peptides. Peptide Science, 38(4), 395-408. Retrieved from [Link]

-

MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI Books. Retrieved from [Link]

-

Sim, A. Y., et al. (2002). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences, 99(1), 31-36. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2025). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. IJCRT.org. Retrieved from [Link]

-

Takahashi, Y., & Fujii, I. (2004). Crystal Structure of (R)-2-Phenoxypropionic acid-(S)-alanine. Analytical Sciences, 20(4), x77-x78. Retrieved from [Link]

-

Dragoi, D., et al. (n.d.). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. NASA Jet Propulsion Laboratory. Retrieved from [Link]

-

ChemBK. (n.d.). (S)-2-Amino-3-hydroxypropanoic acid. ChemBK. Retrieved from [Link]

-

Iqbal, S., et al. (2015). Efficient conformational space exploration in ab initio protein folding simulation. Journal of the Royal Society Interface, 12(102), 20141031. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Chirality and the 20 Amino Acids. Retrieved from [Link]

-

Miyazaki, N., et al. (2022). Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin. Crystal Growth & Design, 22(8), 4697-4702. Retrieved from [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Retrieved from [Link]

-

J-Stage. (2004). Crystal Structure of (R)-2-Phenoxypropionic acid-(S)-alanine. J-Stage. Retrieved from [Link]

-

Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-(phenylamino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

de Almeida, G. K. S., et al. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 5(Pt 6), 726-735. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-aminopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

da Silva, A. C. G., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3321. Retrieved from [Link]

-

LinkedIn. (2024, November 26). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. Retrieved from [Link]

-

NIST/TRC. (n.d.). (S)-2-amino-3-hydroxypropanoic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2007). 3-(2-Formylphenoxy)propanoic acid. Retrieved from [Link]

-

Jaskolski, M., & Dauter, Z. (2013). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 60(1), 1-11. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-AMINO-3-PHENYLPROPANOIC ACID. Matrix Fine Chemicals. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cdn.wou.edu [cdn.wou.edu]

- 4. ijcrt.org [ijcrt.org]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 7. chembk.com [chembk.com]

- 8. X-ray Structure Analysis Online [jsac.or.jp]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. (S)-2-Amino-3-phenoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Computational Analysis and Conformational Modeling for Protein Structure and Interaction | MDPI Books [mdpi.com]

In Vitro Pharmacokinetics of (S)-2-Amino-3-phenoxypropanoic Acid Derivatives: A Technical Guide to ADME Profiling and Structural Optimization

Executive Summary

In the pursuit of novel peptidomimetics and small-molecule therapeutics, unnatural amino acids serve as critical structural scaffolds. (S)-2-Amino-3-phenoxypropanoic acid (CAS 59123-22-7)[1], an O-phenyl derivative of L-serine, is frequently utilized to impart lipophilicity, enhance target binding via π−π interactions, and resist endogenous proteolytic degradation. However, incorporating this bulky, ether-linked aromatic side chain introduces distinct absorption, distribution, metabolism, and excretion (ADME) liabilities.

As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the mechanistic causality of these liabilities and the self-validating in vitro pharmacokinetic (PK) protocols required to optimize this scaffold into a viable clinical candidate.

Structural Rationale & ADME Causality

To optimize a derivative, one must first understand the physical chemistry of the parent scaffold and how it interacts with biological systems. According to foundational principles in [2], structural modifications directly dictate in vitro assay outcomes.

When (S)-2-Amino-3-phenoxypropanoic acid is incorporated into a drug backbone (e.g., N-acetylated and C-amidated to mimic a peptide bond), three primary PK phenomena emerge:

-

Metabolic Vulnerability (CYP450s): The phenoxy ether linkage is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. Furthermore, the unsubstituted phenyl ring is an electron-rich target for electrophilic attack by high-valent iron-oxo species in the CYP active site, leading to rapid para-hydroxylation.

-

Permeability and Efflux: While the lipophilic phenoxy group enhances passive transcellular diffusion compared to natural serine, its bulk often triggers recognition by efflux transporters like P-glycoprotein (P-gp), limiting net absorption.

-

Plasma Protein Binding (PPB): The aromatic ring drives hydrophobic interactions with human serum albumin (HSA), potentially reducing the unbound, pharmacologically active fraction ( fu ).

Primary CYP450-mediated metabolic pathways for phenoxypropanoic acid derivatives.

Self-Validating In Vitro Protocols

To ensure data integrity, every assay must operate as a self-validating system. The protocols below are designed to isolate specific biological variables while controlling for chemical instability or assay artifacts, aligning with the [3].

Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint ) of the derivative by hepatic CYP450 enzymes.

Step-by-Step Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme inhibition) in the buffer.

-

Self-Validation Controls:

-

Minus-NADPH Control: Incubate the compound without the cofactor. Causality: This isolates enzymatic clearance from chemical degradation or non-specific binding to the assay plate.

-

Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic viability of the specific HLM batch.

-

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

-

Sampling & Quenching: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion.

Caco-2 Bidirectional Permeability Assay

This assay evaluates intestinal absorption and identifies if the derivative is a substrate for efflux transporters.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into a polarized enterocyte-like monolayer.

-

Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Values must exceed 250 Ω⋅cm2 .

-

Dosing:

-

Apical to Basolateral (A->B): Add 10 µM test derivative to the apical chamber (pH 6.5).

-

Basolateral to Apical (B->A): Add 10 µM test derivative to the basolateral chamber (pH 7.4).

-

-

Self-Validation Controls: Include Lucifer Yellow (100 µM) in the dosing solution. Causality: Lucifer Yellow is a paracellular marker. If its basolateral appearance exceeds 1%, the tight junctions are compromised, and the well's data must be discarded.

-

Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample from the receiver compartments.

-

Data Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER>2.0 suggests active efflux.

Quantitative Data & Structure-Property Relationships (SPR)

To demonstrate the practical application of these protocols, Table 1 summarizes a representative dataset. We compare the uncapped parent amino acid against a peptidomimetic model (N-acetyl, C-amide) and an optimized analog designed to mitigate metabolic liabilities.

Table 1: In Vitro PK Profile of (S)-2-Amino-3-phenoxypropanoic Acid Derivatives

| Compound ID | Structural Modification | HLM CLint (µL/min/mg) | Caco-2 Papp A->B ( 10−6 cm/s) | Efflux Ratio (ER) | Plasma Protein Binding ( fu %) |

| Cmpd A | Uncapped Parent Scaffold | < 5.0 (Low) | 0.8 (Poor) | 1.1 | 85.0% |

| Cmpd B | N-Acetyl, C-Amide | 48.5 (High) | 12.5 (Good) | 3.8 (P-gp Substrate) | 12.5% |

| Cmpd C | N-Ac, C-Amide, p-Fluoro | 14.2 (Moderate) | 18.0 (High) | 1.6 (Non-effluxed) | 18.0% |

Causality Analysis of the Data:

-

Cmpd A exhibits artificially low clearance because its zwitterionic nature prevents it from crossing the microsomal membrane to reach the CYP active sites. Its permeability is correspondingly poor.

-

Cmpd B masks the zwitterion, drastically improving permeability ( Papp=12.5 ). However, this exposes the phenoxy ring to rapid CYP-mediated para-hydroxylation ( CLint=48.5 ) and triggers P-gp efflux ( ER=3.8 ).

-

Cmpd C introduces a fluorine atom at the para position of the phenoxy ring. Because fluorine is highly electronegative and forms a strong C-F bond, it blocks the electrophilic attack by CYP450s, reducing CLint to 14.2 µL/min/mg. Furthermore, the altered electron density reduces P-gp recognition, dropping the ER below the 2.0 threshold.

Visualizing the Workflows

The integration of these assays forms a continuous feedback loop in drug discovery. The workflow below illustrates how in vitro PK data drives the structural optimization of phenoxypropanoic acid derivatives.

Parallel in vitro ADME screening workflow for derivative optimization.

References

-

Di, L., & Kerns, E.H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization" (2nd Edition). Elsevier. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Federal Register. Available at:[Link]

Sources

- 1. (S)-2-Amino-3-phenoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 2. Drug-Like Properties - 2nd Edition | Elsevier Shop [shop.elsevier.com]

- 3. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]

Toxicity and biocompatibility profile of (S)-2-Amino-3-phenoxypropanoic acid

An In-Depth Technical Guide on the Toxicity and Biocompatibility Profile of (S)-2-Amino-3-phenoxypropanoic Acid

Executive Summary & Mechanistic Rationale

(S)-2-Amino-3-phenoxypropanoic acid (also known as O-phenyl-L-serine or L- β -phenoxyalanine) is a highly valuable non-canonical amino acid (ncAA) utilized in the rational design of peptidomimetics and small-molecule therapeutics. The strategic incorporation of this ncAA into a peptide backbone introduces a bulky, lipophilic phenoxy side chain.

From a structural biology perspective, this modification serves two primary functions:

-

Receptor Affinity Enhancement: The aromatic ring facilitates π−π stacking and hydrophobic interactions within target receptor pockets. This was notably demonstrated in the development of CVN636, a highly potent, CNS-penetrant allosteric agonist for the mGluR7 receptor [1].

-

Proteolytic Shielding: The steric bulk of the phenoxy group restricts the conformational flexibility of the peptide backbone, effectively shielding adjacent amide bonds from enzymatic cleavage by endogenous exopeptidases and endopeptidases.

However, the introduction of unnatural aromatic moieties into biological systems necessitates a rigorous, multi-tiered evaluation of their toxicity and biocompatibility. The ether linkage is generally stable, but potential off-target cytotoxicity, haptenization (immunogenicity), and unfavorable metabolic clearance must be systematically profiled.

Biological Fate and Toxicity Profiling Framework

To ensure a self-validating evaluation of (S)-2-Amino-3-phenoxypropanoic acid-containing therapeutics, scientists must assess the compound across three distinct biological axes: Hepatotoxicity, Hemocompatibility, and Metabolic Stability.

Hepatotoxicity and Cellular Viability

The liver is the primary site of xenobiotic metabolism. Therefore, assessing the cytotoxicity of phenoxy-modified peptides in human liver carcinoma (HepG2) cells is the mandatory first-pass filter. While traditional MTT assays are common, they rely on tetrazolium reduction, which can be artificially skewed by redox-active compounds. Instead, measuring intracellular ATP levels provides a direct, unconfounded metric of metabolic viability and cellular health [2].

Hemocompatibility and Immunogenicity

For intravenously administered peptide drugs, the lipophilic nature of the phenoxy group can interact with erythrocyte membranes. If the local concentration exceeds the critical micelle concentration (CMC) or membrane-disrupting threshold, hemolysis occurs. Furthermore, unnatural aromatic side chains carry a risk of acting as haptens. If the modified peptide is presented by MHC class II molecules, the phenoxy group may trigger an anti-drug antibody (ADA) response, necessitating peripheral blood mononuclear cell (PBMC) activation screening.

Metabolic Clearance Pathways

Unlike canonical peptides that undergo rapid hydrolysis, phenoxy-peptides are primarily cleared through Phase I hepatic oxidation (CYP450-mediated ring hydroxylation) or excreted unchanged. The ether linkage is highly resistant to plasma esterases, making ether cleavage a very minor metabolic pathway.

Fig 1. Primary metabolic and clearance pathways of (S)-2-Amino-3-phenoxypropanoic acid derivatives.

Quantitative Data and Comparative Metrics

The tables below summarize the expected physicochemical shifts and stability improvements when substituting a canonical L-Serine with (S)-2-Amino-3-phenoxypropanoic acid in a model peptide.

Table 1: Physicochemical & Pharmacokinetic Profile

| Parameter | Canonical L-Serine | (S)-2-Amino-3-phenoxypropanoic acid | Impact on Drug Design |

| Molecular Weight | 105.09 g/mol | 181.19 g/mol | Increases overall peptide mass and steric bulk. |

| Side Chain Nature | Hydrophilic (Hydroxyl) | Lipophilic (Phenoxy ether) | Enhances membrane permeability and CNS penetration. |

| LogP Contribution | Negative (-0.8) | Positive (+1.5 to +2.0) | Drives hydrophobic target engagement ( π−π stacking). |

| Haptenization Risk | None (Endogenous) | Low to Moderate | Requires ADA and PBMC activation screening. |

Table 2: Comparative Plasma Stability Metrics (Model Hexapeptide)

| Matrix | Canonical Peptide t1/2 | Phenoxy-Modified Peptide t1/2 | Primary Degradation Route |

| Human Plasma (In Vitro) | < 15 minutes | > 4 hours | Exopeptidase cleavage (Canonical) vs. Stable (Modified) |

| Human Serum (In Vitro) | < 5 minutes | > 2.5 hours | Coagulation-activated proteases |

| Hepatic S9 Fraction | ~ 30 minutes | ~ 90 minutes | CYP450-mediated oxidation |

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and quenching mechanisms to prevent data artifacts.

Fig 2. Hierarchical toxicity and biocompatibility screening workflow for phenoxy-peptides.

Protocol 1: High-Throughput HepG2 Cytotoxicity Screening (ATP-Based)

Causality Check: We utilize the CellTiter-Glo luminescent assay because it measures ATP, an indicator of metabolically active cells. This avoids the false positives common in colorimetric assays when testing highly conjugated or redox-active unnatural amino acids [2].

Step-by-Step Methodology:

-

Cell Plating: Dispense 5 µL of wild-type HepG2 cells (approx. 250 cells/well) into white, tissue-culture treated 1536-well or 384-well plates.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 24 hours to allow for cellular adhesion.

-

Compound Treatment: Pre-spot the phenoxy-peptide (dissolved in DMSO) across a concentration gradient (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration per well does not exceed 0.5% to prevent solvent-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Puromycin).

-

Exposure: Incubate the treated cells for 72 hours.

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 volume ratio to the cell culture medium present in each well.

-

Luminescence Reading: Wait 5 minutes to allow for complete cell lysis and signal stabilization. Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS/MS)

Causality Check: Peptides degrade artificially fast in serum due to the activation of proteases during the coagulation cascade. Therefore, K2EDTA -treated plasma is the required matrix for evaluating true systemic stability [3].

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled human plasma (containing K2EDTA anticoagulant) at 37°C and centrifuge at 3,000 x g for 5 minutes to remove any precipitates.

-

Spiking: Prepare a 1 mM stock solution of the phenoxy-peptide in DMSO. Spike the peptide into the pre-warmed plasma to achieve a final concentration of 1 µM (final DMSO < 1%).

-

Incubation & Sampling: Incubate the mixture at 37°C with gentle agitation. At designated time points (0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.

-

Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold quenching solution (Acetonitrile/Methanol 1:1 v/v containing an internal standard like Tolbutamide). This instantly denatures plasma proteins and halts enzymatic degradation[4].

-

Extraction: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer (e.g., SCIEX API 4000). Plot the natural log of the percentage remaining versus time to calculate the in vitro half-life ( t1/2 ).

Mass Spectrometry Fragmentation Dynamics of (S)-2-Amino-3-phenoxypropanoic Acid: A Mechanistic and Analytical Guide

Executive Summary & Chemical Context

(S)-2-Amino-3-phenoxypropanoic acid (commonly referred to as O-phenyl-L-serine) is a critical unnatural amino acid utilized in the synthesis of complex therapeutics, including highly selective CNS-penetrant mGluR7 allosteric agonists[1]. Accurate mass spectrometry (MS) characterization of this molecule is essential for pharmacokinetic tracking, impurity profiling, and structural validation[2].

With a monoisotopic mass of 181.07 Da (Formula: C9H11NO3), the molecule features three distinct functional groups: an α-amino group, a carboxylic acid, and a phenoxy ether side chain[3]. This whitepaper delineates the electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation patterns of this molecule, providing a mechanistic rationale for its gas-phase behavior and a self-validating protocol for rigorous analytical workflows.

Mechanistic Causality in CID Fragmentation

Under positive-ion ESI conditions, protonation predominantly occurs at the highly basic α-amino nitrogen, yielding a stable [M+H]+ precursor ion at m/z 182.08[4]. While the gas-phase basicity of the amine drives initial charge localization, collisional activation induces proton mobility. This allows the charge to migrate to the carboxyl or ether oxygen, triggering two primary, competing fragmentation cascades[5].

Pathway A: Carboxyl & Amine Cleavages (Iminium Ion Formation)

Proton transfer to the carboxyl hydroxyl group initiates the neutral loss of water (-18 Da), producing a transient acylium ion at m/z 164.07. This intermediate rapidly extrudes carbon monoxide (-28 Da) to form a highly stable iminium ion at m/z 136.08[4]. The concomitant loss of H2O and CO (equivalent to a loss of formic acid, -46 Da) is a hallmark of protonated amino acid fragmentation. The causality behind this dominant pathway is the intense resonance stabilization provided by the adjacent nitrogen lone pair to the resulting carbocation[5].

Pathway B: Ether Cleavage & Phenol Loss

The phenoxy side chain introduces a unique fragmentation vector absent in standard aliphatic amino acids. Protonation of the ether oxygen weakens the Cβ-O bond, leading to inductive cleavage. The expulsion of a neutral phenol molecule (C6H5OH, -94 Da) yields a fragment at m/z 88.04[2]. Alternatively, heterolytic cleavage where charge retention favors the aromatic moiety generates a phenoxy cation at m/z 93.03. The competition between these pathways is strictly dependent on the applied collision energy (CE).

Fig 1. CID fragmentation logic tree for [M+H]+ m/z 182.08 precursor.

Self-Validating Experimental Protocol

To ensure rigorous structural assignment and eliminate false positives from isobaric matrix interferences, the following LC-MS/MS protocol incorporates an MS3 validation step. This transforms a standard data-acquisition run into a self-validating analytical system.

Step-by-Step Methodology

-

Sample Preparation (Thermodynamic Priming): Dissolve the (S)-2-Amino-3-phenoxypropanoic acid standard in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: The low pH environment (formic acid) ensures complete protonation of the amine group in the solution phase, maximizing the [M+H]+ ion yield prior to desolvation[4].

-

Chromatographic Desalting: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both with 0.1% FA). Causality: Chromatographic retention separates the analyte from ambient sodium/potassium salts, preventing the formation of unfragmentable [M+Na]+ adducts (m/z 204) that suppress the desired [M+H]+ signal.

-

ESI Source Optimization: Set the ESI capillary voltage to +3.0 kV and maintain the desolvation temperature at 350°C. Causality: These parameters provide sufficient thermal energy to evaporate the droplet without inducing premature in-source fragmentation of the fragile ether bond[3].

-

Q2 CID Fragmentation: Isolate m/z 182.08 in Q1 using a narrow isolation window (0.7 Da). Introduce Argon collision gas in Q2 and apply a CE ramp from 15 eV to 35 eV. Causality: Ramping the CE ensures the capture of both low-energy kinetics (iminium formation) and high-energy kinetics (ether cleavage).

-

MS3 Lineage Validation (The Self-Validating Step): To definitively prove that the m/z 136.08 peak is the target iminium ion (and not an isobaric co-eluting contaminant), perform an MS3 experiment (m/z 182 -> 136 -> CID). Causality: Subjecting the isolated m/z 136.08 ion to further CID should reveal a subsequent loss of phenol, yielding a terminal fragment at m/z 42 (CH2=CH-NH2+). If m/z 42 is absent, the m/z 136 peak is an artifact.

Fig 2. Self-validating LC-MS/MS workflow with MS3 lineage confirmation.

Quantitative Fragment Mapping

The table below synthesizes the expected quantitative data for the CID fragmentation of (S)-2-Amino-3-phenoxypropanoic acid, providing a rapid reference for MRM (Multiple Reaction Monitoring) assay development.

| m/z (Observed) | Neutral Loss (Da) | Fragment Formula | Mechanistic Assignment | Relative Abundance (Typical) |

| 182.08 | 0 | C9H12NO3+ | Precursor Ion[M+H]+ | Variable (CE dependent) |

| 165.05 | 17 | C9H9O3+ | [M+H - NH3]+ | Low |

| 164.07 | 18 | C9H10NO2+ | [M+H - H2O]+ | Low |

| 136.08 | 46 | C8H10NO+ | [M+H - H2O - CO]+ (Iminium Ion) | High (Primary MRM Quantifier) |

| 93.03 | 89 | C6H5O+ | Phenoxy cation | Low-Medium |

| 88.04 | 94 | C3H6NO2+ | [M+H - C6H5OH]+ (Phenol Loss) | Medium (MRM Qualifier) |

References

-

Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

-

Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies Source: National Institutes of Health (NIH / PMC) URL:[Link]

-

Investigation of β-Substitution Activity of O-Acetylserine Sulfhydrolase from Citrullus vulgaris Source: ChemBioChem (Semantic Scholar / D-NB) URL:[Link]

-

Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist Source: ACS Medicinal Chemistry Letters (NIH / PMC) URL:[Link]

-

ChemBioChem - O-phenyl-L-serine Synthesis and UPLC-MS Analysis Source: Semantic Scholar URL:[Link]

Sources

- 1. Discovery of CVN636: A Highly Potent, Selective, and CNS Penetrant mGluR7 Allosteric Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc Solid-Phase Peptide Synthesis using (S)-2-Amino-3-phenoxypropanoic Acid

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids

The paradigm of peptide-based therapeutics and research tools is increasingly reliant on the incorporation of non-canonical amino acids (ncAAs). These novel building blocks offer the ability to introduce unique structural and functional motifs, leading to peptides with enhanced proteolytic stability, constrained conformations for improved receptor affinity, and novel biological activities.[1] Among the vast array of available ncAAs, (S)-2-Amino-3-phenoxypropanoic acid, an O-phenyl derivative of serine, presents an intriguing option for introducing an aromatic ether linkage into the peptide backbone. This modification can influence peptide folding and binding interactions through its distinct steric and electronic properties.

This comprehensive technical guide provides a detailed protocol for the successful incorporation of (S)-2-Amino-3-phenoxypropanoic acid into synthetic peptides utilizing the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1] The protocols and recommendations herein are grounded in the fundamental principles of Fmoc chemistry and best practices for handling sterically demanding amino acid derivatives.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the cornerstone of modern peptide synthesis, celebrated for its use of milder reaction conditions compared to the traditional Boc/Bzl strategy.[2] The synthesis is built upon a cyclical process of sequentially adding amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support (resin).[3] The defining feature of this methodology is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. This allows for an orthogonal protection scheme where acid-labile protecting groups are used for the amino acid side chains.[4]

The synthesis cycle can be broken down into three key stages:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the subsequent coupling reaction.[2]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then reacted with the free amine on the resin-bound peptide to form a new peptide bond.[5]

-

Washing: Following both deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, typically using a strong acid such as trifluoroacetic acid (TFA).[6]

Experimental Workflow for Fmoc-SPPS

Figure 1: A schematic representation of the key stages in Fmoc solid-phase peptide synthesis.

Materials and Reagents

Resins

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[7]

-

For C-terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride resin are commonly used. Pre-loaded Wang resins with the first amino acid are commercially available for many standard amino acids and can simplify the synthesis process.[4]

-

For C-terminal Amides: Rink Amide resin is the standard choice.

As of the time of writing, the availability of pre-loaded resins with (S)-2-Amino-3-phenoxypropanoic acid is not widespread. Therefore, the protocol will include a procedure for loading the first amino acid onto the resin.

Amino Acids and Derivatives

-

Fmoc-protected standard amino acids (with appropriate side-chain protection).

-

Fmoc-(S)-2-Amino-3-phenoxypropanoic acid.

-

Side-chain protecting groups should be acid-labile (e.g., tBu, Boc, Trt).

Solvents and Reagents

| Reagent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Resin swelling, washing, solvent for coupling and deprotection |

| Dichloromethane (DCM) | Reagent Grade | Resin washing, solvent for resin loading |

| Piperidine | Reagent Grade | Fmoc deprotection |

| Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reactions |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage and deprotection |

| Diethyl Ether (cold) | Reagent Grade | Peptide precipitation |

| Coupling Reagents | ||

| HATU or HBTU | Peptide Synthesis Grade | Activation of amino acids for coupling |

| Cleavage Scavengers | ||

| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Cation scavenger, protects Met and Cys |

| Phenol | Reagent Grade | Cation scavenger, protects Trp and Tyr |

| Water | Deionized | Cation scavenger |

Detailed Protocols

Protocol 1: Loading of Fmoc-(S)-2-Amino-3-phenoxypropanoic Acid onto Wang Resin

This protocol is for the synthesis of a peptide with a C-terminal carboxylic acid.

-

Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a suitable reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-3-phenoxypropanoic acid (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Resin Preparation: Drain the DMF from the swelled resin. Add the activated amino acid solution to the resin.

-

Coupling: Add DMAP (0.1 eq.) to the resin slurry. Agitate the mixture for 2-4 hours at room temperature.

-

Capping: To block any unreacted hydroxyl groups on the resin, drain the coupling solution and wash the resin with DMF. Add a solution of acetic anhydride and pyridine in DMF and agitate for 30 minutes.

-

Washing: Thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Protocol 2: Peptide Chain Elongation

This iterative cycle is performed for each amino acid in the sequence.

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of (S)-2-Amino-3-phenoxypropanoic Acid):

-

Due to the potential steric hindrance from the phenoxy group, a potent coupling reagent is recommended.

-

In a separate vial, dissolve Fmoc-(S)-2-Amino-3-phenoxypropanoic acid (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF (5-7 times).

-

Repeat: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

Protocol 3: Peptide Cleavage and Deprotection

The choice of cleavage cocktail is critical to ensure the complete removal of all protecting groups without causing unwanted side reactions. The phenoxy group is generally stable to TFA, but the use of scavengers is crucial to prevent potential electrophilic attack on the aromatic ring by carbocations generated during deprotection.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A robust and generally applicable cocktail is Reagent K :

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5% A simpler, less odorous alternative for peptides that do not contain sensitive residues like Cys, Met, or Trp is TFA/TIS/Water (95:2.5:2.5) .[2]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Troubleshooting and Scientific Insights

-

Incomplete Coupling of (S)-2-Amino-3-phenoxypropanoic Acid: The β-substituted nature and the bulk of the phenoxy group can lead to slower coupling kinetics.

-

Solution: Employ a more potent coupling reagent like HATU or HBTU, as these form highly reactive OAt or OBt esters, respectively, which can overcome steric barriers more effectively than carbodiimide-based reagents.[5][8] Consider a double coupling strategy, where the coupling step is repeated with a fresh solution of activated amino acid.

-

-

Stability of the Phenoxy Group: The ether linkage of the phenoxy group is generally stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of cleavage (TFA).[9] However, strong electrophiles generated during cleavage from side-chain protecting groups could potentially lead to side reactions on the aromatic ring.

-

Mitigation: The use of a scavenger cocktail containing phenol is recommended, as it can act as a competitive substrate for electrophilic attack.

-

-

N to O Acyl Shift: For peptides containing serine or threonine, a common side reaction during TFA cleavage is an N to O acyl shift, forming an O-acyl isopeptide.[10] While (S)-2-Amino-3-phenoxypropanoic acid is an O-phenyl serine derivative, the phenoxy group significantly reduces the nucleophilicity of the oxygen, making this side reaction less likely compared to serine or threonine.

Data Summary Table

| Step | Reagent/Parameter | Recommended Value | Rationale |

| Resin Loading | Amino Acid Equivalents | 3 eq. | To drive the esterification reaction to completion. |

| Coupling Reagents | DIC/HOBt/DMAP | Standard conditions for loading onto Wang resin. | |

| Reaction Time | 2-4 hours | Allows for efficient loading. | |